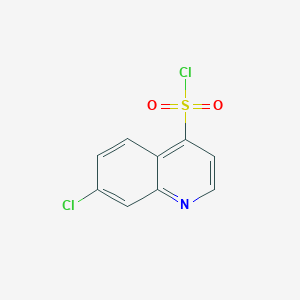![molecular formula C11H14N2 B13114406 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine CAS No. 95407-86-6](/img/structure/B13114406.png)
1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of pyrrolopyrazine derivatives, including 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to produce N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[1,2-A]pyrazine-2,3-diones, while reduction can produce pyrrolo[1,2-A]pyrazine-2,3-dihydro derivatives .
Applications De Recherche Scientifique
1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory, antitumor, and kinase inhibitory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its antitumor effects are linked to the inhibition of kinase activity, which is crucial for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Pyrrolo[2,3-B]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-A]pyrazine-2,3-diones: Exhibits strong antibacterial and antifungal properties.
N-Substituted Pyrroles: Used in various synthetic applications and exhibit diverse biological activities.
Uniqueness
1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine stands out due to its unique combination of pyrrole and pyrazine rings, which confer a broad spectrum of biological activities. Its tetramethyl substitution pattern enhances its stability and reactivity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
95407-86-6 |
|---|---|
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1,3,4,7-tetramethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H14N2/c1-7-5-11-9(3)12-8(2)10(4)13(11)6-7/h5-6H,1-4H3 |
Clé InChI |
IGNRMBDEFGJQJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=C(N=C(C2=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





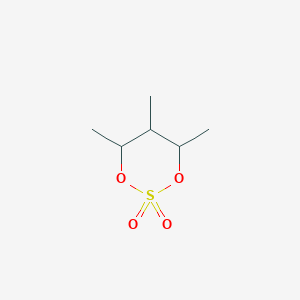
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)


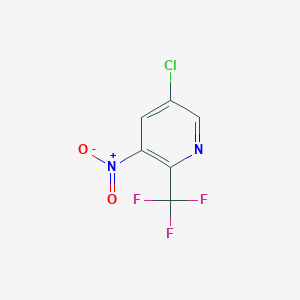
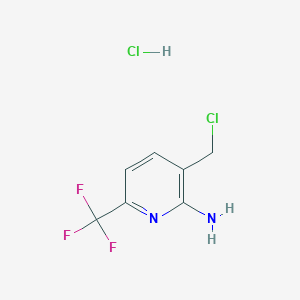
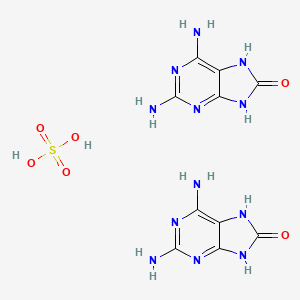
![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol](/img/structure/B13114388.png)
